4,7-Difluoro-2-hydrazinylbenzo[d]thiazole
Description
Significance of Benzothiazole (B30560) Scaffolds in Modern Organic and Medicinal Chemistry
Benzothiazole, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental structural unit in a plethora of natural and synthetic compounds. amazonaws.comnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, a testament to the versatility of this heterocyclic core. nih.govresearchgate.net The benzothiazole nucleus is a key pharmacophore in numerous clinically used drugs, highlighting its importance in drug discovery and development. nih.gov
The pharmacological relevance of benzothiazole derivatives is extensive, with compounds demonstrating antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties, among others. nih.govresearchgate.netchemicalpapers.comscispace.com For instance, Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis. The structural rigidity and lipophilic nature of the benzothiazole scaffold allow it to effectively interact with various biological targets, including enzymes and receptors. nih.gov Furthermore, the substitution pattern on the benzothiazole ring system can be readily modified, providing a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these compounds. amazonaws.com
Role of the Hydrazinyl Functionality as a Versatile Synthon
The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group that serves as a valuable synthon in organic synthesis. researchgate.netiscientific.org Its nucleophilic nature allows it to readily participate in a wide range of chemical transformations, making it an essential building block for the construction of more complex molecular architectures. researchgate.net In the context of heterocyclic chemistry, the hydrazinyl moiety is particularly useful for the synthesis of various nitrogen-containing ring systems, such as pyrazoles, triazoles, and pyridazines. rsc.org
Hydrazinyl derivatives are key intermediates in the synthesis of a diverse array of biologically active compounds. The ability of the hydrazinyl group to undergo condensation reactions with carbonyl compounds to form hydrazones is a widely employed strategy in the development of novel therapeutic agents. rsc.org These hydrazones can then be further cyclized to generate a variety of heterocyclic scaffolds. The versatility of the hydrazinyl functionality makes it an indispensable tool for the synthesis of compounds with potential applications in medicine and materials science.
Impact of Fluorine Substitution on Heterocyclic Reactivity and Molecular Design
The introduction of fluorine atoms into organic molecules can have a profound impact on their chemical and biological properties. Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in many steric contexts. However, the strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of a molecule, thereby influencing its reactivity, pKa, and metabolic stability.
In medicinal chemistry, the strategic incorporation of fluorine has become a common strategy to enhance the drug-like properties of a compound. Fluorine substitution can block sites of metabolism, leading to an increased biological half-life. It can also improve the binding affinity of a ligand to its target protein by participating in favorable electrostatic interactions. Furthermore, the introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The unique properties of fluorine make it a valuable tool in the design of novel heterocyclic compounds with improved therapeutic potential.
Overview of Research Trajectories for Difluorinated Hydrazinylbenzothiazole Derivatives
While specific research on 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole is still emerging, the research trajectories for its derivatives can be extrapolated from studies on analogous compounds. A primary area of investigation involves the derivatization of the hydrazinyl moiety. This versatile functional group can be readily converted into a wide array of other functionalities, such as hydrazones, pyrazoles, and other heterocyclic systems. For instance, condensation of the hydrazinyl group with various aldehydes and ketones can lead to a library of Schiff bases, which are known to possess a broad spectrum of biological activities.
Another significant research direction is the exploration of the pharmacological potential of these derivatives. Given that benzothiazole and its fluorinated analogues exhibit a wide range of biological activities, it is anticipated that derivatives of this compound will be screened for various therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. The presence of two fluorine atoms on the benzene ring is expected to enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacokinetic profiles.
Furthermore, this compound can serve as a key building block in the synthesis of more complex, fused heterocyclic systems. The hydrazinyl group can participate in cyclization reactions with various bifunctional reagents to construct novel polycyclic frameworks. These new heterocyclic systems could exhibit unique photophysical or biological properties, opening up avenues for their application in materials science and drug discovery. The synthesis of a related compound, 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole, and its use in the preparation of antitubercular agents suggests a promising avenue for the difluorinated analogue as well.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F2N3S |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
(4,7-difluoro-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H5F2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) |
InChI Key |
OOQCIAPPIAUBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)NN)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Difluoro 2 Hydrazinylbenzo D Thiazole and Analogous Structures
Direct Synthetic Routes to 2-Hydrazinylbenzothiazoles
The introduction of the hydrazinyl group at the 2-position of the benzothiazole (B30560) ring is a key transformation for which several direct routes have been established. These methods typically start from readily available benzothiazole precursors such as those containing a mercapto or amino group at the target position.
A common and effective method for preparing 2-hydrazinylbenzothiazoles involves the nucleophilic substitution of a thiol group from 2-mercaptobenzothiazole (B37678). This precursor, also known as captax, can be effectively converted to the corresponding hydrazinyl derivative by heating it with hydrazine (B178648) hydrate. nih.gov The reaction typically proceeds by displacing the mercapto group with the hydrazine moiety. This approach is versatile and can be applied to various substituted 2-mercaptobenzothiazoles to yield a range of 2-hydrazinyl derivatives. For instance, heating 2-mercaptobenzothiazole or 5-chloro-2-mercaptobenzothiazole (B1225071) in ethanol (B145695) under reflux conditions with hydrazine leads to the formation of the respective 2-hydrazinobenzothiazole (B1674376) products. nih.gov
Another significant synthetic pathway is the hydrazinolysis of 2-aminobenzothiazole (B30445) derivatives. nih.gov This process often begins with the oxidative cyclization of a substituted aniline (B41778) using reagents like ammonium (B1175870) thiocyanate (B1210189) and bromine to form the corresponding 2-aminobenzothiazole. nih.govresearchgate.net The resulting 2-amino compound is then treated with hydrazine, which displaces the amino group to yield the desired 2-hydrazinylbenzothiazole. This multi-stage method is robust and allows for the preparation of various substituted analogs, such as 6-substituted 2-hydrazinylbenzothiazoles. nih.gov The 2-aminobenzothiazole scaffold is a highly reactive building block for organic synthesis, making it a valuable intermediate in the construction of pharmacologically active compounds. nih.gov
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and cost-effective synthetic methods. The use of aqueous media is a key aspect of this approach. An efficient and simple protocol has been reported for the synthesis of benzothiazole-2-thiol derivatives using water and glycerol (B35011) as green solvents and copper sulfate (B86663) as an inexpensive catalyst. orgchemres.org This method, which involves the reaction of an aromatic amine with potassium isopropyl xanthate, highlights the potential for using aqueous systems in benzothiazole synthesis, reducing the reliance on volatile and toxic organic solvents. orgchemres.org Such strategies offer advantages like simple work-up procedures, high yields, and shorter reaction times, making them attractive for larger-scale production. orgchemres.org
Table 1: Comparison of Synthetic Routes to 2-Hydrazinylbenzothiazoles
| Route | Precursor | Key Reagents | Advantages |
|---|---|---|---|
| From Mercapto Derivative | 2-Mercaptobenzothiazole | Hydrazine Hydrate, Ethanol | Direct conversion, good yields. nih.gov |
| Hydrazinolysis | 2-Aminobenzothiazole | Hydrazine | Versatile for substituted anilines. nih.gov |
| Aqueous Media | Aromatic Amine | Potassium Isopropyl Xanthate, CuSO₄, Water/Glycerol | Environmentally friendly, cost-effective, high efficiency. orgchemres.org |
Strategies for Introducing Difluoro Substitution on the Benzothiazole Ring System
The incorporation of fluorine atoms into the benzothiazole scaffold is of significant interest as it can profoundly modify the molecule's physicochemical and biological properties. nih.gov Strategies for creating difluoro-substituted benzothiazoles can involve either direct fluorination of the benzothiazole ring or, more commonly, the use of fluorinated building blocks from the outset of the synthesis.
A key strategy for synthesizing 4,7-difluoro-2-hydrazinylbenzo[d]thiazole is through a stable, halogenated intermediate such as 2-chloro-4,7-difluorobenzo[d]thiazole. bldpharm.com The synthesis of this intermediate typically starts with a difluorinated aniline precursor. The formation of the 2-chlorobenzothiazole (B146242) moiety can be achieved by reacting the corresponding 2-mercaptobenzothiazole with a chlorinating agent. A high-yield process for preparing 2-chlorobenzothiazoles involves the reaction of a 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂) at a controlled temperature. google.com By applying this to a 4,7-difluoro-2-mercaptobenzothiazole precursor, the desired 2-chloro-4,7-difluorobenzothiazole can be obtained. This chlorinated intermediate is highly valuable as the chlorine atom at the 2-position is a good leaving group, readily substituted by nucleophiles like hydrazine to form the final product.
While building from fluorinated precursors is common, direct fluorination of the benzothiazole ring is another potential approach. However, the direct electrophilic fluorination of aromatic compounds with molecular fluorine is often a non-selective and challenging method. google.com More advanced and selective methods may be required, particularly for electron-rich aromatic systems. google.com The introduction of fluorine is a critical step in medicinal chemistry, as the presence of electron-withdrawing fluorine atoms can enhance cytotoxic activity and other biological properties of the molecule. nih.gov Research into fluorination processes, including radiofluorination for imaging agents, continues to provide new methods for incorporating fluorine into complex aromatic structures like benzothiazoles. google.com
Table 2: Strategies for Fluorine Introduction
| Strategy | Description | Example Reagents/Precursors | Key Considerations |
|---|---|---|---|
| Building Block Approach | Synthesis begins with a pre-fluorinated starting material, such as a difluoro-aniline. | 3,6-Difluoroaniline | Ensures precise placement of fluorine atoms. |
| Intermediate Halogenation | Creation of a chlorinated intermediate like 2-chloro-4,7-difluorobenzothiazole. bldpharm.com | 4,7-Difluoro-2-mercaptobenzothiazole, Sulfuryl Chloride google.com | The 2-chloro group acts as a good leaving group for subsequent reaction with hydrazine. |
| Direct Fluorination | Introduction of fluorine directly onto the pre-formed benzothiazole ring. | Molecular Fluorine (F₂) | Can suffer from poor selectivity and harsh reaction conditions. google.com |
Utilization of Difluorocarbene in Benzothiazole Construction
A significant advancement in the synthesis of fluorinated benzothiazoles involves the novel use of difluorocarbene (:CF₂). Traditionally, difluorocarbene has been employed as a source for the CF₂ group or as a non-fluorinated C1 building block in organic synthesis. rsc.orgcas.cn However, recent research has demonstrated its capability to act as a C–F source in the cyclization of 2-aminobenzenethiols, leading to the formation of fluorinated benzothiazoles. rsc.orgdntb.gov.ua
This method represents a departure from previous strategies, which often relied on more expensive fluorine sources where only one fluorine atom of the reagent is incorporated into the final product. cas.cn The protocol using difluorocarbene allows for the efficient construction of the thiazole (B1198619) ring while simultaneously installing a fluorine atom at the 2-position. cas.cn This one-step process to create 2-fluoro-benzothiazoles is considered an attractive and exciting development in difluorocarbene chemistry, potentially opening new avenues for the drug development of benzothiazole derivatives. rsc.orgcas.cn The versatility of difluorocarbene as an intermediate is a key aspect of its utility in modern fluoro-organic chemistry. dntb.gov.ua
Green Chemistry Principles in Benzothiazole Synthesis
The synthesis of benzothiazoles has increasingly incorporated the principles of green chemistry to minimize environmental impact and improve efficiency. airo.co.innih.gov These approaches focus on using eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. airo.co.in
Key green strategies include:
Use of Green Solvents: Traditional syntheses often use hazardous organic solvents. Green alternatives such as water and ethanol are now being employed. airo.co.inresearchgate.net Water, in particular, is utilized in condensation reactions of 2-aminothiophenol (B119425) with aldehydes, promoted by catalysts like sulfamic acid or sulfonated porous carbon. researchgate.net
Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools. airo.co.inscielo.br Microwave-assisted reactions can significantly reduce reaction times, minimize side reactions, and increase product yields and purity, often under solvent-free conditions. airo.co.inscielo.brnih.gov
Reusable and Eco-Friendly Catalysts: There is a strong emphasis on replacing hazardous reagents with recyclable catalysts. mdpi.com Examples include SnP₂O₇, which can be reused multiple times without losing activity, and various nanoparticles. nih.govmdpi.com Biocatalysts, such as commercial laccases, have also been used for the condensation of 2-aminothiophenol with aldehydes. nih.govmdpi.com
Solvent-Free Synthesis: Conducting reactions without a solvent (neat) is a core green chemistry principle that reduces waste. airo.co.in For instance, the reaction between o-aminothiophenol and a ketone can be performed by simply heating the reactants with a catalyst like p-Toluene sulfonic acid. airo.co.in
The following table summarizes various green chemistry approaches for the synthesis of benzothiazole derivatives.
| Green Principle | Method/Catalyst | Reactants | Conditions | Advantages |
| Alternative Solvents | Sulfamic acid in water researchgate.net | 2-aminothiophenol, aromatic aldehydes | Room temperature | Mild conditions, simple work-up. researchgate.net |
| Energy Efficiency | Microwave irradiation airo.co.inscielo.br | 2-aminothiophenol, aromatic aldehydes | Ethanol, 80°C, 10 minutes | Reduced reaction time, high efficiency. airo.co.inscielo.br |
| Reusable Catalysts | SnP₂O₇ nih.govmdpi.com | 2-aminothiophenol, aromatic aldehydes | Not specified | High yields (87–95%), short reaction times (8–35 min), catalyst reusable. nih.govmdpi.com |
| Solvent-Free Conditions | p-Toluene sulfonic acid (PTSA) airo.co.in | o-Aminothiophenol, acetone | 100°C, 1 hour | Reduced waste, avoids hazardous solvents. airo.co.in |
| Biocatalysis | Commercial laccases nih.govmdpi.com | 2-aminothiophenol, aryl-aldehydes | Not specified | Environmentally friendly catalyst. nih.govmdpi.com |
Considerations for Preparative Scale Synthesis
Scaling up the synthesis of benzothiazole derivatives from the laboratory bench to a preparative or industrial scale introduces a unique set of challenges and considerations. While many high-yield methods exist for lab-scale synthesis, their practical utility is ultimately demonstrated by their adaptability to larger production volumes, such as gram-scale synthesis. mdpi.com
Key considerations for scale-up include:
Reaction Conditions: Methods that work well on a small scale, such as those requiring vigorous stirring or specific heating profiles (like microwave irradiation), may need significant modification for larger reactors. Procedures that utilize mild conditions, such as room temperature reactions, are often more amenable to scaling. mdpi.com
Catalyst Choice and Reusability: The cost and efficiency of the catalyst become critical at a larger scale. The use of inexpensive and readily available catalysts is preferred. mdpi.com Furthermore, the ability to recover and reuse the catalyst, as demonstrated in some green chemistry protocols, is a significant economic and environmental advantage. nih.govmdpi.com
Product Isolation and Purification: Isolation techniques that are simple on a lab scale, like column chromatography, can be cumbersome and expensive for large quantities. mdpi.com Methods that yield a product which can be isolated by simple filtration or recrystallization are highly desirable for preparative scale synthesis. mdpi.com
Solvent and Reagent Management: The volume of solvents and reagents used is a major factor. Solvent-free reactions or those using water as a solvent are particularly attractive for scale-up as they reduce both cost and waste management issues. airo.co.inmdpi.com
The table below contrasts laboratory and preparative scale considerations for benzothiazole synthesis.
| Consideration | Laboratory Scale (mg to g) | Preparative Scale (g to kg) |
| Purification | Column chromatography is common. mdpi.com | Recrystallization or filtration is preferred for efficiency. mdpi.com |
| Reaction Time | Longer reaction times may be acceptable. | Short reaction times are crucial for throughput. mdpi.commdpi.com |
| Catalyst | Novel or expensive catalysts may be used for proof-of-concept. | Cost-effective, efficient, and ideally reusable catalysts are necessary. mdpi.commdpi.com |
| Solvents | A wider variety of solvents can be used. | Preference for inexpensive, recyclable, or green solvents like water or ethanol; solvent-free is ideal. airo.co.inmdpi.com |
| Process | Multi-step syntheses are common. | One-pot or convergent syntheses are highly favored to maximize efficiency. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4,7 Difluoro 2 Hydrazinylbenzo D Thiazole
Reactivity Profile of the Hydrazinyl Moiety
The hydrazinyl (-NHNH2) group attached to the C-2 position of the 4,7-difluorobenzothiazole (B12103503) ring is the primary center of reactivity for a variety of chemical transformations. Its behavior is characterized by the nucleophilic nature of the terminal nitrogen atom.
Nucleophilic Characteristics and Basicity
The hydrazinyl moiety possesses a lone pair of electrons on its terminal nitrogen atom, rendering it nucleophilic and basic. However, the basicity of this group in 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole is significantly modulated by the electronic effects of the heterocyclic system. The benzothiazole (B30560) ring itself is an electron-withdrawing group, which tends to delocalize the lone pair of the adjacent nitrogen, thereby reducing its availability to accept a proton.
Furthermore, the presence of two highly electronegative fluorine atoms on the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect (-I). This effect further deactivates the ring and decreases the electron density throughout the molecule, including the hydrazinyl group. Consequently, fluorine substitution typically lowers the pKa of nearby basic groups. nih.gov This results in the hydrazinyl moiety of this specific compound being less basic compared to simple alkyl or aryl hydrazines. Despite this reduced basicity, the terminal amino group remains a potent nucleophile, readily participating in reactions with electrophilic centers.
Condensation Reactions with Aldehydes and Ketones
A hallmark reaction of the hydrazinyl group is its condensation with carbonyl compounds, specifically aldehydes and ketones. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable carbon-nitrogen double bond (C=N). The reaction is typically catalyzed by a small amount of acid.
The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the subsequent elimination of a water molecule to yield the corresponding hydrazone derivative. This type of reaction is a widely employed synthetic strategy for creating diverse molecular structures. nih.govnih.gov The synthesis of various hydrazide-hydrazones is a testament to the importance of this reaction. researchgate.net
Table 1: General Scheme for Condensation Reaction
| Reactants | Catalyst | Product |
| This compound + Aldehyde/Ketone (R-CO-R') | Acid (e.g., glacial acetic acid) | 4,7-Difluoro-2-(2-alkylidene/benzylidene)hydrazinylbenzo[d]thiazole (Hydrazone) + H₂O |
This reaction provides a versatile method for synthesizing a library of 2-(2-benzylidenehydrazinyl)benzo[d]thiazole derivatives. nih.gov
Formation of Hydrazones and Their Configurational Isomerism
The products of the condensation reaction, known as hydrazones, are characterized by the azometine group (-NH-N=CH-). researchgate.net The formation of these hydrazones can be confirmed using various spectroscopic techniques. For instance, in Infrared (IR) spectroscopy, the formation of the imine group (C=N) is indicated by an absorption band in the region of 1612–1630 cm⁻¹. nih.gov In ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the disappearance of the -NH₂ proton signals and the appearance of a new singlet for the N=CH proton in the δ 7.80–8.02 ppm range confirm hydrazone formation. nih.govnih.gov
Table 2: Spectroscopic Evidence for Hydrazone Formation
| Spectroscopic Technique | Key Observation | Reference |
| Infrared (IR) Spectroscopy | Appearance of a C=N stretching band | nih.gov |
| ¹H NMR Spectroscopy | Disappearance of -NH₂ signals and appearance of a downfield N=CH proton signal | nih.govnih.gov |
The carbon-nitrogen double bond in the resulting hydrazone is rigid and does not allow for free rotation, which leads to the possibility of configurational isomerism (E/Z isomerism). The specific isomer formed can be influenced by the steric and electronic properties of the substituents on the carbonyl compound and the reaction conditions employed.
Influence of Difluoro Substituents on Benzothiazole Ring Reactivity
The two fluorine atoms at the C-4 and C-7 positions of the benzothiazole ring have a profound impact on the electronic properties and reactivity of the aromatic system.
Electronic Effects of Fluorine Atoms on Aromatic Nucleophilic Substitution (SNAr)
Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the benzothiazole ring system. While this deactivation makes the ring less susceptible to electrophilic aromatic substitution, it strongly activates it towards nucleophilic aromatic substitution (SNAr).
The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strongly electron-withdrawing fluorine atoms are highly effective at stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction and facilitating the substitution. The favorable electronic effects of fluorine can enhance the properties and reactivity of the parent molecule. nih.gov
Regioselective Reactivity at Specific Ring Positions (e.g., C-2, C-4, C-7)
The regioselectivity of reactions on the this compound ring is dictated by the combined electronic influences of the fused thiazole (B1198619) ring, the hydrazinyl group, and the two fluorine atoms.
C-2 Position: This position is occupied by the hydrazinyl group, which is typically introduced via nucleophilic substitution on a precursor like 2-chloro-4,7-difluorobenzothiazole. This position is the most electrophilic site in the benzothiazole system and is thus the primary site for initial substitution.
C-4 and C-7 Positions: These positions are substituted with fluorine atoms. While fluorine is a good leaving group in SNAr reactions, the substitution would require harsh conditions.
C-5 and C-6 Positions: The electron-withdrawing effects of the fluorine atoms at C-4 and C-7 activate the entire ring to nucleophilic attack. The positions most activated for SNAr are those ortho and para to the electron-withdrawing groups. Therefore, the C-5 and C-6 positions are expected to be the most susceptible to further nucleophilic attack, as they are ortho to a fluorine atom. The precise regioselectivity would depend on the nature of the incoming nucleophile and the specific reaction conditions.
Table 3: Summary of Substituent Effects on Ring Positions
| Ring Position | Substituent | Electronic Effect | Predicted Reactivity |
| C-2 | -NHNH₂ | Electron-donating (resonance), Electron-withdrawing (inductive) | Site of hydrazone formation |
| C-4 | -F | Strong -I effect | Activates ring for SNAr |
| C-5 | -H | Activated by ortho -F at C-4 | Potential site for SNAr |
| C-6 | -H | Activated by ortho -F at C-7 | Potential site for SNAr |
| C-7 | -F | Strong -I effect | Activates ring for SNAr |
Participation in Radical Processes, including Difluoromethylation
The benzothiazole framework is known to participate in radical reactions, and the introduction of a difluoromethyl (CF2H) group is of significant interest in medicinal chemistry as it can act as a lipophilic bioisostere for hydroxyl, amino, or thiol groups. beilstein-journals.org While studies specifically detailing the radical reactions of this compound are not extensively documented, the reactivity of the broader class of 2-substituted benzothiazoles provides significant insights.
Research into the difluoromethylation of 2-substituted benzothiazoles has revealed divergent pathways that are highly dependent on reaction conditions. cas.cn When 2-substituted benzothiazoles are treated with a nucleophilic difluoromethyl source like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), two competing reactions can occur: a direct nucleophilic aromatic substitution (SNAr) at the C-2 position to achieve C-difluoromethylation, or an unexpected S-difluoromethylation followed by a ring-opening elimination tandem. cas.cn This latter process yields a difluoromethyl 2-isocyanophenyl sulfide, representing a significant structural rearrangement of the benzothiazole core. cas.cn The selectivity between these two pathways is a key area of investigation. The hydrazinyl group at the C-2 position of this compound would likely influence the electronic nature of the C-2 carbon and thus the outcome of such reactions.
Visible-light-promoted radical reactions have also proven effective for the synthesis of difluoromethylated heterocyclic compounds, further highlighting the importance of radical pathways in organofluorine chemistry. beilstein-journals.org
General Reactivity of the Benzothiazole Heterocyclic System
Cyclization and Ring-Opening Reactions
The benzothiazole ring can undergo both cyclization to form more complex polycyclic systems and ring-opening reactions under specific conditions. The reverse process of the well-known radical cyclization of 2-isocyanoaryl thioethers to form benzothiazoles is a ring-opening reaction. cas.cn An unprecedented S-difluoromethylation-ring-opening elimination tandem has been observed as a novel reaction mode for 2-substituted benzothiazoles. cas.cn
Furthermore, oxidative ring-opening of the benzothiazole core can be achieved using reagents like magnesium monoperoxyphthalate hexahydrate in alcohol solvents. researchgate.net This process typically leads to the formation of acylamidobenzene sulfonate esters, indicating a cleavage of the thiazole ring and subsequent oxidation of the sulfur atom. researchgate.net
Interactions with Various Nucleophiles and Electrophiles
The benzothiazole system exhibits distinct reactivity towards both nucleophiles and electrophiles, largely governed by the electronic properties of the heterocyclic ring. pharmaguideline.com
Nucleophilic Attack: The C-2 position of the benzothiazole ring is electron-deficient and is the primary site for nucleophilic attack. pharmaguideline.com This is particularly true when a good leaving group is present at this position. The hydrazinyl group in this compound can potentially act as a leaving group or be displaced by strong nucleophiles. The reaction of 2-substituted benzothiazoles with fluoroalkyl nucleophiles has been explored, leading to either direct C-2 substitution (SNAr) or ring-opening, depending on the conditions and substrate. cas.cn
Electrophilic Attack: Electrophilic substitution on the benzothiazole ring system typically occurs on the benzene ring portion. The directing effects of the fused thiazole ring and any substituents must be considered. In the case of this compound, the two electron-withdrawing fluorine atoms would deactivate the benzene ring towards electrophilic attack. The nitrogen atom at position 3 possesses a lone pair of electrons and can be protonated or alkylated by electrophiles. pharmaguideline.com
Theoretical and Computational Chemistry Studies of Reactivity
Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity of molecules like this compound.
Quantum Chemical Calculations of Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure, electronic properties, and reactivity of benzothiazole derivatives. scirp.orgresearchgate.net Such calculations provide insights into the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).
The HOMO energy is indicative of nucleophilic reactivity, while the LUMO energy points to potential electrophilic reactivity. scirp.org The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org Global reactivity descriptors, calculated from these orbital energies, offer a quantitative measure of a molecule's stability and reactivity.
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. scirp.org |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Higher hardness indicates lower reactivity. scirp.org |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is the chemical potential) | Quantifies the global electrophilic nature of a molecule. scirp.org |
This table outlines key parameters derived from quantum chemical calculations used to predict molecular reactivity.
For the parent benzothiazole system and its derivatives, DFT calculations have been used to map the molecular electrostatic potential (MEP), which visually identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. scirp.org
Molecular Modeling for Mechanistic Elucidation
Molecular modeling, including molecular docking and molecular dynamics (MD) simulations, is instrumental in elucidating reaction mechanisms and molecular interactions, particularly in biological contexts. nih.govnih.gov For benzothiazole derivatives, MD simulations have been employed to study the stability and interactions of these molecules within the active sites of proteins. nih.gov
For instance, simulations lasting hundreds of nanoseconds can reveal how a benzothiazole derivative interacts with key amino acid residues, confirming its binding mode and stability. nih.govnih.gov This type of mechanistic elucidation is crucial in drug design, where understanding the dynamic behavior of a ligand-receptor complex is key. While often applied to biological systems, the principles of using molecular dynamics to track the trajectory and stability of molecular complexes can also inform the understanding of reaction intermediates and transition states in chemical synthesis.
Derivatization Strategies and Functionalization of 4,7 Difluoro 2 Hydrazinylbenzo D Thiazole
Synthesis of Substituted Hydrazone Derivatives
The terminal nitrogen atom of the hydrazinyl group in 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole is highly nucleophilic, making it reactive towards electrophilic carbonyl carbons. This reactivity is the basis for the synthesis of hydrazone derivatives, which are important intermediates for further functionalization.
The condensation of 2-hydrazinylbenzo[d]thiazole derivatives with various aromatic and heteroaromatic aldehydes and ketones is a well-established method for synthesizing hydrazone derivatives. nih.govmdpi.comnih.gov This reaction typically involves heating the hydrazinylbenzothiazole and the corresponding carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. mdpi.com The resulting products are 2-(2-arylidenehydrazinyl)benzo[d]thiazole derivatives. This approach has been used to create a library of compounds by varying the substituents on the aromatic or heteroaromatic aldehyde. nih.gov
The general reaction involves the nucleophilic attack of the primary amine of the hydrazine (B178648) group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. nih.gov
Table 1: Examples of Hydrazone Synthesis from Hydrazinyl Thiazole (B1198619) Precursors
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|---|---|---|
| 2-hydrazinobenzothiazole (B1674376) derivative | Substituted benzaldehyde | 2-(2-benzylidenehydrazinyl)benzo[d]thiazole | nih.gov |
| Thiazole-5-carbohydrazide | Differently substituted benzaldehyde | Thiazole acyl-hydrazone | nih.gov |
Hydrazones are a specific class of compounds known as Schiff bases, which are characterized by an azomethine or imine (-C=N-) group. The synthesis of Schiff bases from 2-hydrazinylbenzo[d]thiazole and its analogs is a direct extension of the derivatization with aldehydes and ketones. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of an azomethine group peak in the IR spectrum and the disappearance of the carbonyl and amine group peaks of the reactants. medwinpublishers.com These Schiff bases are not only stable final products but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.govnih.gov
Cyclization Reactions to Form Fused Heterocyclic Systems
The hydrazone derivatives of this compound, as well as the parent compound itself, are valuable precursors for constructing a variety of fused and linked heterocyclic systems through intramolecular or intermolecular cyclization reactions.
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from hydrazine derivatives. nih.gov A common and classical method for pyrazole (B372694) synthesis is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov In the context of this compound, reaction with a suitable 1,3-diketone would lead to the formation of a 1-(4,7-difluorobenzo[d]thiazol-2-yl)pyrazole derivative. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A specific and efficient synthesis of benzothiazolylindenopyrazoles has been developed, demonstrating a powerful application of hydrazinylbenzothiazoles in creating complex fused systems. researchgate.net This reaction involves refluxing a 2-hydrazinylbenzo[d]thiazole derivative with a 2-(substituted-benzoyl)-1H-indene-1,3(2H)-dione in a mixture of ethanol and glacial acetic acid. researchgate.net The reaction proceeds in good yields, affording a direct route to this intricate heterocyclic scaffold. researchgate.net The structure combines the benzothiazole (B30560), indene, and pyrazole moieties into a single molecule.
The hydrazinyl functional group is a key precursor for the synthesis of other important five-membered heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.govijper.orgnih.govresearchgate.net
1,3,4-Oxadiazole (B1194373) Synthesis: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. luxembourg-bio.com For derivatization of this compound, this would first involve acylation of the hydrazinyl group to form a hydrazide. This hydrazide intermediate can then be cyclized using dehydrating agents like phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole derivative. luxembourg-bio.com
1,2,4-Triazole (B32235) Synthesis: The synthesis of 4H-1,2,4-triazoles can be achieved from 1,3,4-oxadiazole precursors. researchgate.netresearchgate.net A 2-(substituted)-5-(benzothiazol-2-yl)-1,3,4-oxadiazole can be reacted with a primary amine or hydrazine, leading to ring opening and subsequent recyclization to form the 1,2,4-triazole ring. researchgate.netresearchgate.net Another prominent method involves the conversion of the hydrazine to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. nih.gov This thiosemicarbazide intermediate can then be cyclized under alkaline conditions to form a 1,2,4-triazole-3-thiol derivative. nih.gov
Table 2: Examples of Cyclization Reactions to Form Heterocyclic Systems
| Precursor | Reagents | Product Heterocycle | Reference |
|---|---|---|---|
| 2-Hydrazinylbenzo[d]thiazole | 2-Benzoyl-1H-indene-1,3(2H)-dione | Benzothiazolylindenopyrazole | researchgate.net |
| Acid Hydrazide | Phenyl isothiocyanate, then NaOH | 1,2,4-Triazole-3-thiol | nih.gov |
| 1,3,4-Oxadiazole | 2-Hydrazino-1,3-benzothiazole | 4H-1,2,4-Triazole | researchgate.net |
Other Annulation and Ring-Closure Transformations
The hydrazinyl moiety of 2-hydrazinylbenzo[d]thiazole derivatives serves as a versatile building block for synthesizing fused and appended heterocyclic systems through annulation and ring-closure reactions. This strategy is crucial for creating complex molecular architectures. The dual nucleophilic nature of the hydrazine group enables it to react with various electrophilic reagents, leading to the formation of five- or six-membered rings.
One prominent example involves the reaction of a related substituted hydrazinylbenzothiazole with dicarbonyl or equivalent compounds to form pyrazole rings. For instance, research on antitubercular agents has shown that 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole can be reacted with appropriate precursors to construct pyrazole-containing molecules. rsc.org This type of condensation reaction, where the hydrazine group attacks two electrophilic centers, is a fundamental strategy in heterocyclic synthesis. The resulting N-aryl- or N-heteroaryl-pyrazoles are of significant interest due to their prevalence in pharmacologically active compounds.
While specific examples for the 4,7-difluoro analog are not extensively documented in broad literature, the general reactivity pattern suggests its utility in similar transformations. Other plausible, though less specifically documented for this analog, ring-closure reactions could involve:
Triazole formation: Reaction with compounds containing a C=N-N or similar backbone can lead to the formation of triazole rings, a common scaffold in medicinal chemistry.
Tetrazole formation: Cyclization with nitrous acid or other reagents can potentially form tetrazole moieties, which are known bioisosteres of carboxylic acids.
These transformations highlight the potential of this compound as a precursor for generating a diverse library of heterocyclic compounds through various annulation strategies.
Table 1: Representative Annulation Reaction of a Substituted 2-Hydrazinylbenzo[d]thiazole
| Starting Material | Reagent(s) | Product Type | Reference |
|---|
Formation of Polymeric Structures via Hydrazinyl Functionalization
The functionalization of the hydrazinyl group is not limited to the synthesis of small molecules; it can also be employed to create polymeric materials. The reactivity of the -NHNH2 group allows it to be incorporated into a polymer backbone or act as a point of attachment for polymerizable groups.
A clear strategy for this has been demonstrated with the parent compound, 2-hydrazinylbenzo[d]thiazole. researchgate.net In this approach, the hydrazinyl compound is first reacted with maleic anhydride. The primary amine of the hydrazine group attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction and the formation of (Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid. researchgate.net This new molecule contains a polymerizable carbon-carbon double bond.
This monomer can then undergo free-radical polymerization using an initiator like ammonium (B1175870) persulfate to yield a poly-succinimide derivative with pendant benzothiazolyl hydrazide moieties. researchgate.net This method transforms the small molecule into a macromolecular structure, opening avenues for applications as carrier polymers for drug delivery or as functional materials. Given the similar reactivity of the hydrazinyl group, this synthetic route is a viable strategy for the polymerization of this compound.
Table 2: Polymerization Strategy Based on 2-Hydrazinylbenzo[d]thiazole
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Monomer Synthesis | 2-hydrazinylbenzo[d]thiazole, Maleic anhydride | DMF, reflux | (Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid | researchgate.net |
Introduction of Diverse Chemical Functionalities (e.g., acyl, sulfonyl)
The nucleophilic character of the hydrazinyl group readily allows for the introduction of various chemical functionalities, such as acyl and sulfonyl groups. These reactions are typically straightforward and result in stable hydrazide derivatives, which are themselves valuable intermediates or final products.
Acylation: The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides would lead to the corresponding N-acylhydrazide derivatives. The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon, resulting in the formation of an amide bond after the elimination of a leaving group (e.g., HCl). This functionalization is a common step in the synthesis of bioactive molecules, including antitubercular and antimicrobial agents.
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the hydrazinyl compound with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. The reaction yields a sulfonohydrazide derivative. The introduction of a sulfonyl group can significantly alter the electronic and steric properties of the molecule and often imparts or enhances biological activity. While direct sulfonylation of this compound is not widely reported, the synthesis of sulfone derivatives from the related benzo[d]thiazole-2-carbohydrazide has been documented. nih.gov In that work, a bis-hydrazone was reacted with sodium benzenesulfinate (B1229208) to furnish a sulfone, demonstrating the compatibility of the benzothiazole scaffold with sulfonyl functionalities. nih.gov
These derivatization reactions provide a powerful means to modify the structure of this compound, enabling the systematic exploration of its structure-activity relationships for various applications.
Table 3: General Reactions for Introducing Acyl and Sulfonyl Groups
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acyl chloride (R-COCl) or Acid Anhydride | N'-acyl-N-(4,7-difluorobenzo[d]thiazol-2-yl)hydrazide |
Structural Elucidation and Spectroscopic Characterization
Spectroscopic Techniques for Comprehensive Structural Confirmation
A combination of spectroscopic methods is employed to confirm the molecular structure of 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive evidence for its structure.
While specific experimental data for this compound is not widely available in the cited literature, analysis of the parent compound, 2-hydrazinylbenzo[d]thiazole, and related fluorinated benzothiazoles allows for a predictive understanding of its NMR characteristics.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazinyl group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the benzene (B151609) ring will be influenced by the electron-withdrawing fluorine atoms, typically shifting their signals downfield. The NH and NH₂ protons of the hydrazinyl group would appear as distinct signals, and their chemical shifts could be solvent-dependent.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons directly bonded to fluorine atoms would exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons would be significantly influenced by the fluorine substituents. The carbon atom at the 2-position, attached to the hydrazinyl group, would also have a characteristic chemical shift.
¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the presence and positions of the fluorine atoms. Two distinct signals would be expected for the non-equivalent fluorine atoms at the 4- and 7-positions. The chemical shifts and coupling patterns would provide valuable information about the electronic environment of the fluorine nuclei.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aromatic CH | 7.0 - 8.0 | m | J(H,H), J(H,F) |
| NH | Variable | s (broad) | - |
| NH₂ | Variable | s (broad) | - |
| C-F | 140 - 165 | d | ¹J(C,F) ≈ 240-260 |
| C-S/C-N | 150 - 170 | m | |
| Aromatic C | 110 - 140 | m | J(C,F) |
| ¹⁹F (C4) | -110 to -130 | m | J(F,F), J(F,H) |
| ¹⁹F (C7) | -110 to -130 | m | J(F,F), J(F,H) |
| Note: This table represents predicted data based on related structures and general principles of NMR spectroscopy, as specific experimental data is not available in the provided search results. |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands.
Key expected vibrational frequencies include:
N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazinyl group.
C=N stretching: A sharp band around 1600-1650 cm⁻¹ for the imine bond within the thiazole (B1198619) ring.
C-F stretching: Strong absorption bands in the range of 1100-1300 cm⁻¹ indicating the presence of carbon-fluorine bonds.
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Hydrazine) | 3200-3400 | Medium-Strong |
| C=N (Thiazole) | 1600-1650 | Medium-Strong |
| C-F | 1100-1300 | Strong |
| Aromatic C-H | >3000 | Medium-Weak |
| Aromatic C=C | 1450-1600 | Medium |
| Note: This table is based on typical infrared absorption frequencies for the respective functional groups. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅F₂N₃S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its elemental formula. Fragmentation patterns observed in the mass spectrum would provide further structural information, showing the loss of specific fragments from the parent molecule.
Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific single-crystal X-ray diffraction studies for this compound have been identified in the provided search results, a discussion of the expected findings can be extrapolated from studies on similar benzothiazole (B30560) derivatives.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure would reveal how individual molecules of this compound are arranged in the solid state. The analysis would focus on identifying and characterizing intermolecular interactions such as:
Hydrogen Bonding: The hydrazinyl group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pairs on nitrogen). These hydrogen bonds would likely play a significant role in the crystal packing, potentially forming extended networks or dimeric structures.
π-π Stacking: The planar benzothiazole ring system would be expected to participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.
Halogen Bonding: The fluorine atoms could potentially participate in halogen bonding interactions with electronegative atoms on adjacent molecules.
Conformation and Tautomerism Studies in the Solid State
X-ray diffraction analysis would provide precise information on the conformation of the molecule in the solid state. This includes bond lengths, bond angles, and dihedral angles. The planarity of the benzothiazole ring system would be confirmed, and the orientation of the hydrazinyl group relative to the ring would be determined.
Furthermore, the solid-state structure could provide insights into the potential for tautomerism. The 2-hydrazinylbenzo[d]thiazole moiety can exist in different tautomeric forms. X-ray crystallography would definitively identify the predominant tautomer present in the crystalline state by locating the positions of the hydrogen atoms.
Advanced Research Applications and Potential Translational Impact in Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Molecules
4,7-Difluoro-2-hydrazinylbenzo[d]thiazole is a highly versatile precursor in synthetic organic chemistry. Its utility stems from the reactive hydrazinyl (-NHNH₂) group, which can readily undergo condensation reactions with a wide range of carbonyl compounds, such as aldehydes and ketones. This reactivity allows for the straightforward synthesis of a diverse library of benzothiazole-hydrazone analogues. nih.gov
The hydrazone linkage serves as a practical and efficient tool for bonding the core benzothiazole (B30560) structure to various other molecular motifs without compromising bioactivity. researchgate.net This modular approach enables the construction of complex, multi-functional molecules. For instance, the reaction of 2-hydrazinylbenzo[d]thiazole derivatives with α-halocarbonyl compounds is a key step in forming more complex heterocyclic systems, such as 2-hydrazinyl-1,3-thiazole derivatives. mdpi.com Similarly, it can be reacted with diones to produce benzothiazolylindenopyrazoles. researchgate.net This adaptability makes the compound a fundamental building block for generating novel chemical entities with tailored properties.
Precursor in the Development of Fluorinated Organic Compounds and Advanced Pharmaceutical Intermediates
The presence of two fluorine atoms on the benzo[d]thiazole ring is critical. Fluorine substitution can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound is an important precursor for advanced pharmaceutical intermediates.
The benzothiazole scaffold itself is a well-established pharmacophore found in numerous bioactive compounds. By using the difluorinated version, medicinal chemists can introduce fluorine's beneficial properties into new drug candidates. Research has shown that fluorinated benzothiazole derivatives exhibit potent biological activities. For example, a derivative featuring a fluoro group attached to the benzothiazole ring demonstrated significant inhibition against M. tuberculosis H37Rv, suggesting the importance of this substitution for anti-tubercular activity. nih.gov The synthesis of various substituted benzothiazole derivatives from this precursor allows for the exploration of new therapeutic agents for a range of diseases, including bacterial infections, fungal infections, and tuberculosis. nih.govnih.govnih.gov
Utility in the Synthesis of Agrochemicals
While the primary focus of research on benzothiazole hydrazones has been in medicinal chemistry, the structural motifs and biological activities observed are also relevant to the agrochemical sector. The core benzothiazole scaffold is present in compounds with fungicidal and herbicidal properties. The ability to synthesize a wide array of derivatives from this compound allows for the creation of compound libraries that can be screened for potential use as novel pesticides. The introduction of fluorine atoms is a known strategy in agrochemical design to enhance potency and metabolic stability, making this compound a promising starting point for the development of next-generation crop protection agents.
Applications in Materials Science for Novel Electronic and Optical Properties
Beyond its biological applications, the benzothiazole core is a key component in the design of advanced organic materials due to its electron-accepting nature and rigid structure.
The electron-deficient nature of the benzothiazole ring system makes it an excellent building block for creating donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic devices. rsc.org When combined with an electron-donating group, the resulting molecule can exhibit strong intramolecular charge transfer (ICT), leading to desirable photophysical properties like fluorescence. researchgate.net These characteristics are crucial for the development of fluorophores for OLEDs. nih.gov
Furthermore, the hydrazinyl group can be functionalized to create chemosensors. Benzothiazole-based probes have been designed for the selective detection of analytes like hydrazine (B178648), leveraging changes in their fluorescent properties upon reaction. rsc.orgnih.gov Theoretical studies have explored how substitutions on the benzothiazole ring influence the photophysical properties, providing a basis for designing more sensitive and efficient fluorescent probes. nih.govresearchgate.net
The unique electronic structure of benzothiazole derivatives also lends them to applications as organic semiconductors. The ability to form push-pull systems by modifying the 2-hydrazinyl position allows for the tuning of electronic properties, which is essential for semiconductor performance. researchgate.net The development of hydrazone-based derivatives with strong ICT character has been linked to significant nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. nih.govresearchgate.net The planarity and potential for π-π stacking in benzothiazole-containing molecules facilitate charge transport, a key requirement for semiconductor materials. These properties also make them suitable candidates for the active layer in chemosensors, where interaction with an analyte modulates the electronic signal.
Design and Synthesis of Scaffolds for Structure-Activity Relationship (SAR) Studies in Related Heterocycles
The 2-hydrazinyl group of this compound is an ideal anchor point for chemical derivatization, making the compound an excellent scaffold for generating libraries of related molecules for Structure-Activity Relationship (SAR) studies. nih.govmdpi.comnih.gov By reacting the hydrazinyl moiety with various aldehydes, ketones, or other electrophiles, researchers can systematically modify the structure and evaluate how these changes affect biological activity.
This approach has been widely used to understand the SAR of benzothiazole derivatives as antimicrobial and anti-inflammatory agents. nih.govnih.gov For instance, studies have revealed that the antimicrobial activity of benzothiazole-hydrazones is highly dependent on the nature and position of substituents on the phenyl ring attached to the hydrazone moiety. nih.gov Similarly, SAR studies on 2-hydrazinyl-1,3-thiazole derivatives showed that their anti-Candida potency was superior to analogues lacking the hydrazone linkage, highlighting the importance of this structural feature. mdpi.comnih.gov Such studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Transformations Involving the Compound
The reactivity of the 4,7-difluoro-2-hydrazinylbenzo[d]thiazole core offers significant opportunities for the development of novel catalytic transformations to generate diverse and complex molecular architectures. Research in this area is expected to focus on two main aspects: functionalization of the difluorobenzothiazole ring system and transformations of the hydrazinyl group.
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-H bond functionalization. daneshyari.comrsc.org Future research will likely explore the direct C-H arylation, alkenylation, and allylation of the benzothiazole (B30560) core. daneshyari.comfao.org Given the electron-withdrawing nature of the fluorine atoms, the C-H bonds on the benzene (B151609) ring are activated, making them potential sites for regioselective functionalization. nih.gov Catalytic systems, likely employing palladium(II) catalysts in conjunction with copper(I) co-catalysts and specific ligands, could be developed to couple the benzothiazole scaffold with a wide array of aromatic and heteroaromatic partners. acs.org This approach would provide a direct and atom-economical route to novel biaryl structures, bypassing the need for pre-functionalized starting materials. daneshyari.com
The hydrazinyl moiety (-NHNH2) is also ripe for catalytic transformations. A promising avenue is the catalytic acceptorless dehydrogenation, which can convert hydrazine (B178648) derivatives into their corresponding azo compounds. researchgate.net This transformation, potentially achieved through dual catalytic systems involving a photoredox catalyst and a proton-reduction catalyst, would yield novel azo-benzothiazoles, a class of compounds with interesting electronic and photoresponsive properties. researchgate.net Furthermore, the hydrazinyl group can serve as a versatile nucleophile in catalytic reactions, enabling the construction of various heterocyclic systems, such as pyrazoles and triazoles, by condensation with appropriate diketones or other bifunctional electrophiles.
| Catalytic Method | Potential Application on this compound | Resulting Structure |
| Palladium-Catalyzed C-H Arylation | Coupling of the benzothiazole core with aryl halides or boronic acids. daneshyari.comrsc.org | Aryl-substituted difluorobenzothiazole derivatives. |
| Palladium-Catalyzed Allylation | Direct reaction with allyl chlorides to functionalize the aromatic core. fao.org | Allyl-substituted difluorobenzothiazole derivatives. |
| Photoredox-Catalyzed Dehydrogenation | Oxidation of the hydrazinyl group to an azo linkage. researchgate.net | Azo-bridged bis(difluorobenzothiazole) compounds. |
| Condensation Catalysis | Reaction of the hydrazinyl group with dicarbonyl compounds. | Pyrazole-functionalized difluorobenzothiazoles. |
Exploration of Bioisosteric Replacements within the Difluorobenzothiazole Core
Bioisosteric replacement is a fundamental strategy in drug design, where atoms or groups are substituted with others that have similar steric, electronic, or physicochemical properties to enhance a molecule's biological activity, metabolic stability, or pharmacokinetic profile. sci-hub.senih.gov The this compound scaffold is an excellent candidate for systematic bioisosteric exploration.
Fluorine itself is a classic bioisostere of hydrogen. nih.govcambridgemedchemconsulting.com Its small size allows it to mimic hydrogen sterically, while its high electronegativity profoundly alters local electronic properties, influences pKa of nearby functional groups, and can form key hydrogen bonds or dipole interactions with biological targets. sci-hub.se A key research avenue would involve the synthesis of analogues where one or both fluorine atoms are replaced with hydrogen, a hydroxyl group, a methoxy (B1213986) group, or a trifluoromethyl group to systematically probe the structure-activity relationship (SAR). nih.govacs.org Replacing a fluorine atom with a hydroxyl or methoxy group, for instance, can significantly alter lipophilicity and introduce a hydrogen bond donor/acceptor, potentially changing receptor binding interactions. acs.orgchemrxiv.org Conversely, replacing a hydrogen atom on a non-fluorinated benzothiazole with fluorine is a proven strategy to block sites of metabolic oxidation, thereby improving a drug candidate's in vivo lifetime. cambridgemedchemconsulting.com
The difluoromethyl (CHF2) and trifluoromethyl (CF3) groups are also important bioisosteres for hydroxyl, thiol, or methyl groups, offering different lipophilicity and hydrogen bonding capabilities. sci-hub.se Exploring the replacement of the fluorine atoms at the 4- and 7-positions with these fluorinated alkyl groups could lead to derivatives with fine-tuned properties. The success of such replacements is highly context-dependent, making systematic synthesis and evaluation essential. nih.gov
| Bioisosteric Replacement on Benzothiazole Core | Property Modulated | Rationale |
| Fluorine (F) → Hydrogen (H) | Reduced electronegativity, altered lipophilicity. | Baseline comparison for evaluating fluorine's effect. |
| Fluorine (F) → Hydroxyl (OH) | Increased polarity, H-bond donor capability. chemrxiv.org | Introduce new interactions with biological targets. |
| Fluorine (F) → Methoxy (OCH3) | Moderate lipophilicity, H-bond acceptor. acs.org | Modulate solubility and metabolic stability. |
| Fluorine (F) → Trifluoromethyl (CF3) | Increased lipophilicity, strong electron withdrawal. sci-hub.se | Enhance binding in hydrophobic pockets, alter electronics. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous-flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and process optimization. researchgate.net The synthesis of heterocyclic compounds, including benzothiazoles, is particularly well-suited for this technology. pharmacyjournal.inresearchgate.net
Future research will likely focus on developing a multistep continuous-flow protocol for the synthesis of this compound and its derivatives. researchgate.net Such a process could involve sequential reactor modules for key steps, such as the initial cyclization to form the benzothiazole ring, followed by the introduction of the hydrazinyl group. Flow chemistry allows for the use of hazardous reagents or extreme reaction conditions (high temperature/pressure) with greater control and safety compared to batch reactors. researchgate.net For example, fluorination reactions, which can be highly energetic, are more safely managed in the small, well-controlled volumes of a microreactor.
Advanced Computational Modeling for Predictive Synthesis and Reactivity in Fluorinated Heterocycles
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding synthetic efforts, and rationalizing experimental outcomes. bohrium.com For fluorinated heterocycles like this compound, advanced computational modeling is an indispensable research avenue.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. bohrium.comnih.gov DFT can predict key chemical reactivity descriptors such as HOMO-LUMO energy gaps, electronegativity, and chemical hardness, providing insight into how the molecule will behave in different chemical reactions. mdpi.com For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective catalytic C-H functionalization reactions. bohrium.com These calculations are also crucial for elucidating reaction mechanisms and understanding the transition states of complex catalytic cycles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another critical computational approach, particularly for drug discovery applications. nih.govmdpi.com By building mathematical models that correlate the structural or physicochemical properties of a series of benzothiazole derivatives with their measured biological activity, QSAR can predict the potency of unsynthesized compounds. researchgate.net Descriptors used in QSAR models can range from simple properties like logP and molecular weight to more complex electronic and steric parameters derived from DFT calculations. mdpi.com These predictive models allow chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies. nih.gov | Transition state energies, reaction pathways. |
| DFT | Reactivity prediction. nih.govmdpi.com | Sites of electrophilic/nucleophilic attack, HOMO/LUMO energies. |
| Time-Dependent DFT (TD-DFT) | Photophysical properties. beilstein-journals.org | Excited state energies, absorption/emission spectra. |
| QSAR | Biological activity prediction. nih.govresearchgate.net | IC50 values, binding affinities of new analogues. |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole?
A1. The compound can be synthesized via hydrazine substitution on a benzo[d]thiazole precursor. A validated method involves refluxing 4,7-difluorobenzo[d]thiazol-2-amine with hydrazine hydrate in water, yielding the hydrazinyl derivative with high purity. This eco-friendly approach avoids organic solvents and achieves yields up to 65% under 18-hour reflux conditions . Key steps include purification via crystallization (water-ethanol mixtures) and characterization using melting point analysis.
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
A2. Multimodal characterization is essential:
- NMR : H and C NMR identify fluorine-induced deshielding effects and hydrazine proton signals (δ 3.5–4.5 ppm).
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values.
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H] at m/z 231.2) .
Reactivity and Functionalization
Q. Q3. What are the common reactions involving the hydrazine group in this compound?
A3. The hydrazine moiety undergoes:
- Schiff base formation : Reacts with aldehydes/ketones to form imines, useful for derivatization (e.g., anti-cancer agents).
- Oxidation : Forms diazenium or triazole derivatives under acidic conditions.
- Coupling reactions : Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) enable aryl/heteroaryl substitutions .
Q. Q4. How do fluorine substituents influence the compound’s reactivity compared to halogenated analogs?
A4. Fluorine’s electronegativity increases ring electron deficiency, enhancing nucleophilic aromatic substitution (NAS) at the 2-position. Compared to bromine ( ), fluorine reduces steric hindrance but limits radical-based reactions. Computational studies (DFT) show fluorine’s strong para-directing effects, which can be leveraged to design regioselective reactions .
Advanced Mechanistic and Computational Studies
Q. Q5. How can computational tools optimize reaction conditions for derivatizing this compound?
A5. Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states to predict NAS kinetics. For example, solvent-free Friedel-Crafts acylation with Eaton’s reagent (PO/MsOH) is optimized using Gibbs free energy profiles. Machine learning (e.g., ICReDD’s platforms) analyzes experimental datasets to recommend catalyst/reagent combinations, reducing trial-and-error .
Q. Q6. What strategies resolve contradictions in reported synthetic yields (e.g., 65% vs. 40%)?
A6. Yield discrepancies often arise from:
- Reaction time : Prolonged reflux (>24 hours) may degrade heat-sensitive intermediates.
- Purification methods : Column chromatography vs. crystallization impacts recovery.
- Hydrazine stoichiometry : Excess hydrazine (1.5 eq.) improves conversion but requires post-reaction quenching. Systematic Design of Experiments (DoE) identifies critical parameters .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q7. What in vitro assays are suitable for evaluating this compound’s bioactivity?
A7. Prioritize assays aligned with thiazole pharmacophores:
Q. Q8. How does fluorination at the 4,7-positions affect biological potency?
A8. Fluorine enhances membrane permeability (logP reduction) and metabolic stability. SAR studies show 4,7-difluoro analogs exhibit 2–3× higher cytotoxicity than non-fluorinated counterparts, likely due to improved target binding (e.g., kinase ATP pockets). Contrast with 4,7-dibromo derivatives, which show higher DNA intercalation but poorer solubility .
Data Reproducibility and Advanced Analytics
Q. Q9. How should researchers address batch-to-batch variability in purity?
A9. Implement quality control protocols:
Q. Q10. What statistical methods analyze pharmacological synergies or antagonisms?
A10. Synergy is quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
